Solubility Enhancement: Prodrug Strategy Enables >1000-Fold Increase in Aqueous Solubility Relative to Active Parent YHO-13177
The active BCRP inhibitor YHO-13177 possesses very low water solubility (<0.1 mg/mL), which prohibits its direct in vivo dosing [1]. In contrast, YHO-13351 free base, the diethylaminoacetate prodrug, exhibits aqueous solubility exceeding 100 mg/mL, representing a greater than 1000-fold improvement [1]. This solubility difference is critical because it allows YHO-13351 to be formulated and administered at therapeutically relevant doses without the confounding effects of co-solvents or complex delivery vehicles.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | >100 mg/mL |
| Comparator Or Baseline | YHO-13177: <0.1 mg/mL |
| Quantified Difference | >1000-fold increase |
| Conditions | Water solubility measurement (method not explicitly specified in primary reference) |
Why This Matters
High aqueous solubility is essential for reproducible in vivo dosing and pharmacokinetic studies, avoiding the variability introduced by DMSO or other organic co-solvents required for poorly soluble compounds like YHO-13177.
- [1] Yamazaki R, Nishiyama Y, Furuta T, et al. Novel acrylonitrile derivatives, YHO-13177 and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo. Mol Cancer Ther. 2011;10(7):1252-1263. View Source
